2,4,6-Tris(pentyloxy)-1,3,5,2,4,6-trioxatriborinane
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Overview
Description
2,4,6-Tris(pentyloxy)-1,3,5,2,4,6-trioxatriborinane is a boron-containing heterocyclic compound It is characterized by its unique structure, which includes three boron atoms and three oxygen atoms arranged in a cyclic manner, with pentyloxy groups attached to the boron atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,6-Tris(pentyloxy)-1,3,5,2,4,6-trioxatriborinane typically involves the reaction of boron trichloride with pentyloxy alcohols under controlled conditions. The reaction is carried out in an inert atmosphere to prevent the formation of unwanted by-products. The general reaction scheme is as follows:
[ \text{BCl}_3 + 3 \text{ROH} \rightarrow \text{B(OR)}_3 + 3 \text{HCl} ]
where ( \text{ROH} ) represents the pentyloxy alcohol. The resulting borate ester is then cyclized to form the trioxatriborinane ring.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity. Continuous flow reactors may be employed to ensure consistent production and to handle large volumes of reactants.
Chemical Reactions Analysis
Types of Reactions
2,4,6-Tris(pentyloxy)-1,3,5,2,4,6-trioxatriborinane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acids or borates.
Reduction: Reduction reactions can yield boron hydrides.
Substitution: The pentyloxy groups can be substituted with other alkoxy groups or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often require the presence of a catalyst, such as a transition metal complex.
Major Products Formed
Oxidation: Boronic acids or borates.
Reduction: Boron hydrides.
Substitution: Various substituted boron compounds depending on the substituent introduced.
Scientific Research Applications
2,4,6-Tris(pentyloxy)-1,3,5,2,4,6-trioxatriborinane has several scientific research applications:
Biology: Investigated for its potential use in boron neutron capture therapy (BNCT) for cancer treatment.
Medicine: Explored for its role in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Utilized in the production of advanced materials, such as boron-containing polymers and ceramics.
Mechanism of Action
The mechanism by which 2,4,6-Tris(pentyloxy)-1,3,5,2,4,6-trioxatriborinane exerts its effects involves the interaction of its boron atoms with various molecular targets Boron atoms can form stable complexes with hydroxyl and amino groups, making the compound useful in catalysis and drug delivery
Comparison with Similar Compounds
Similar Compounds
2,4,6-Tris(tert-butyl)-1,3,5-trioxane: Similar cyclic structure but with tert-butyl groups instead of pentyloxy groups.
2,4,6-Tris(methoxy)-1,3,5-trioxane: Contains methoxy groups, leading to different reactivity and applications.
2,4,6-Tris(phenoxy)-1,3,5-trioxane:
Uniqueness
2,4,6-Tris(pentyloxy)-1,3,5,2,4,6-trioxatriborinane is unique due to its specific combination of boron and pentyloxy groups, which confer distinct chemical properties and reactivity. This makes it particularly valuable in applications requiring boron-containing compounds with specific steric and electronic characteristics.
Properties
CAS No. |
63329-91-9 |
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Molecular Formula |
C15H33B3O6 |
Molecular Weight |
341.9 g/mol |
IUPAC Name |
2,4,6-tripentoxy-1,3,5,2,4,6-trioxatriborinane |
InChI |
InChI=1S/C15H33B3O6/c1-4-7-10-13-19-16-22-17(20-14-11-8-5-2)24-18(23-16)21-15-12-9-6-3/h4-15H2,1-3H3 |
InChI Key |
IFBPEZRWBHQPRT-UHFFFAOYSA-N |
Canonical SMILES |
B1(OB(OB(O1)OCCCCC)OCCCCC)OCCCCC |
Origin of Product |
United States |
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